Product packaging for 8-Methoxy-8-oxooct-4-enoate(Cat. No.:CAS No. 64252-89-7)

8-Methoxy-8-oxooct-4-enoate

Cat. No.: B14482068
CAS No.: 64252-89-7
M. Wt: 185.20 g/mol
InChI Key: PYPIVBPZJONSOB-UHFFFAOYSA-M
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Description

8-Methoxy-8-oxooct-4-enoate is a versatile chemical building block of significant interest in medicinal chemistry and protease inhibitor drug discovery. Its structure, featuring an 8-methoxy-8-oxo moiety and an unsaturation, makes it a valuable precursor for the synthesis of sophisticated, side-chain-cyclized macrocyclic peptides. These peptides are designed as potent and selective mechanism-based inhibitors of serine proteases, a crucial enzyme family targeted for therapeutic interventions in areas such as cancer and infectious diseases . Researchers can utilize this compound to incorporate specific conformational restraints into peptidomimetic scaffolds. This strategy is central to overcoming the inherent challenges of peptide-based drugs, such as poor metabolic stability, rapid in vivo clearance, and limited oral bioavailability . The electrophilic potential of the carbonyl group allows it to function as a ketone warhead, enabling covalent binding to the active site serine residue of target proteases, including TMPRSS2, matriptase, and hepsin . By serving as a key synthetic intermediate, this compound facilitates the creation of macrocyclic inhibitors with improved selectivity profiles, enhanced metabolic stability, and favorable pharmacokinetic properties, providing a robust template for advanced pharmaceutical development. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13O4- B14482068 8-Methoxy-8-oxooct-4-enoate CAS No. 64252-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64252-89-7

Molecular Formula

C9H13O4-

Molecular Weight

185.20 g/mol

IUPAC Name

8-methoxy-8-oxooct-4-enoate

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-3H,4-7H2,1H3,(H,10,11)/p-1

InChI Key

PYPIVBPZJONSOB-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCC=CCCC(=O)[O-]

Origin of Product

United States

Contextualization Within Olefinic Ester Chemistry Research

Olefinic esters, characterized by the presence of both an ester functional group and a carbon-carbon double bond, are a cornerstone of modern organic chemistry. Their dual reactivity allows for a wide array of chemical transformations, making them versatile starting materials and intermediates. Research in this area is vast, encompassing the development of novel synthetic methods, the exploration of their reactivity in various catalytic processes, and their application in the total synthesis of natural products and pharmaceuticals.

The strategic placement of the olefin and ester functionalities within a molecule like 8-Methoxy-8-oxooct-4-enoate allows chemists to orchestrate complex reaction cascades. The double bond can participate in reactions such as metathesis, hydrogenation, and various addition reactions, while the ester group can be hydrolyzed, reduced, or converted into other functional groups. This inherent versatility is a key driver of the ongoing research into new and efficient ways to synthesize and utilize olefinic esters.

The Significance of Functionalized Fatty Acid Derivatives in Organic Synthesis

Fatty acids and their derivatives have long been recognized as valuable, renewable feedstocks in the chemical industry. Their long carbon chains provide a scaffold upon which chemists can introduce a variety of functional groups. The resulting functionalized fatty acid derivatives are crucial intermediates in the synthesis of polymers, lubricants, surfactants, and, increasingly, complex bioactive molecules.

The introduction of functional groups, such as the methoxy (B1213986) ester and the internal olefin in 8-Methoxy-8-oxooct-4-enoate, transforms a simple fatty acid chain into a highly specific and reactive tool for organic synthesis. These functionalities provide handles for chemists to manipulate the molecule's structure with a high degree of control, enabling the construction of intricate molecular frameworks that would be difficult to achieve otherwise.

Overview of Current Research Trajectories for 8 Methoxy 8 Oxooct 4 Enoate

Chemo- and Regioselective Synthesis Strategies

The synthesis of complex molecules like this compound, which contains multiple functional groups (an ester, an alkene, and a ketone), necessitates precise control over reaction selectivity. Chemoselectivity—the preferential reaction of one functional group over others—and regioselectivity—the control of where a reaction occurs on a molecule—are paramount for achieving high yields and minimizing the need for cumbersome protection and deprotection steps. acs.org

One illustrative strategy involves the regioselective oxidative cleavage of a cyclic precursor. For instance, the synthesis of the related ethyl (4Z)-8-oxo-4-octenoate has been achieved from 2-hydroxy-5-cycloocten-1-one. prepchem.com In this process, lead tetraacetate is used to cleave the bond between the hydroxyl and ketone groups, selectively forming the aldehyde and ester functionalities at specific positions, demonstrating high regioselectivity. prepchem.com

Furthermore, strategies involving the regioselective alkylation of dianions derived from simple β-ketoesters have been developed to construct complex carbon skeletons. researchgate.net These methods allow for the controlled formation of C-C bonds at specific locations, which is a key step in building the backbone of octenoate derivatives. The ability to control the reaction site in dicarbonyl compounds is crucial for synthesizing the target molecule without side reactions. researchgate.net

Development of Novel Catalytic Approaches for this compound Formation

Catalysis is at the heart of modern organic synthesis, offering pathways to new molecules and improving the efficiency of existing transformations. Catalysts increase reaction rates, often allow for milder reaction conditions, and can provide exquisite control over selectivity, which is essential for the synthesis of this compound. solubilityofthings.com

Transition Metal-Catalyzed Synthetic Routes

Transition metals are powerful catalysts for a wide array of organic reactions, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nih.govacs.org

Metathesis: Olefin metathesis, particularly cross-metathesis catalyzed by ruthenium complexes like the Hoveyda-Grubbs catalyst, is a powerful tool for forming the C=C double bond at the 4-position of the octenoate chain. This reaction joins two smaller alkene fragments with high atom economy. For example, the cross-metathesis of a terpene like citronellal (B1669106) with methyl acrylate (B77674) can produce a functionalized octenoate structure. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for various transformations. For instance, palladium-catalyzed cyclization reactions of precursors like methyl 12-oxo-9-octadecynoate can yield complex heterocyclic derivatives, showcasing the power of this approach in building molecular complexity. Such strategies could be adapted for cyclization-ring-opening sequences to generate the desired linear octenoate chain.

Copper-Catalyzed Reactions: Copper catalysts are effective in cycloisomerization reactions. Alkynyl ketones can be converted into furans, which could serve as versatile intermediates. nih.gov These furans can then be transformed through subsequent reactions to yield the target octenoate.

Rhodium-Catalyzed Reactions: Rhodium catalysts are widely used in hydroformylation reactions, which introduce an aldehyde group and a hydrogen atom across a double bond. This could be a key step in synthesizing a precursor to this compound from a shorter-chain alkene.

Table 1: Comparison of Selected Transition Metal Catalysts for Relevant Transformations

Catalyst Type Example Reaction Key Advantages
Ruthenium (e.g., Hoveyda-Grubbs) Olefin Cross-Metathesis High atom economy, functional group tolerance, C=C bond formation. rsc.org
Palladium (e.g., Pd(OAc)₂) Cyclization/Coupling High efficiency in C-C and C-heteroatom bond formation. researchgate.net
Copper (e.g., Cu(I) salts) Cycloisomerization Synthesis of furan (B31954) intermediates from alkynyl ketones. nih.gov

Organocatalytic Strategies

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a complementary approach to metal-based catalysis and often providing unique reactivity and selectivity. sci-hub.se

Enantioselective Desymmetrization: For creating chiral centers, organocatalytic desymmetrization of prochiral starting materials is a powerful strategy. For example, a prochiral cyclohexanone (B45756) can be functionalized with high enantio- and diastereoselectivity using an organocatalyst, a principle that could be applied to precursors of this compound to generate stereochemically defined derivatives. acs.org

Ring-Opening Polymerization (ROP): Organocatalysts, such as phosphazene bases, have been used for the chemo- and regioselective ring-opening of cyclic esters. researchgate.net This methodology could be employed in a controlled ring-opening of a suitable cyclic precursor to yield the linear octenoate chain.

Michael Addition: Lipases, acting promiscuously, can catalyze conjugate additions. For instance, Candida antarctica lipase (B570770) B (CALB) can catalyze the addition of acetylacetone (B45752) to methyl acrylate, demonstrating the potential for organocatalysts to facilitate C-C bond formation under mild conditions. diva-portal.org

Biocatalytic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under environmentally benign conditions, such as in aqueous media and at ambient temperatures. livescience.iorsc.org

Alcohol Dehydrogenases/Carbonyl Reductases: These enzymes are highly effective for the stereoselective reduction of ketones. The synthesis of (R)- or (S)-8-chloro-6-hydroxy-octanoate from the corresponding 6-oxo derivative has been demonstrated using alcohol dehydrogenases or carbonyl reductases. google.com This approach could be used to selectively reduce the keto group in this compound to a hydroxyl group if desired.

Transaminases: ω-Transaminases are used for the asymmetric synthesis of chiral amines from ketones. nih.gov This enzymatic reaction could be used to introduce an amino group into derivatives of this compound with high enantioselectivity.

Cytochrome P450 Monooxygenases: These enzymes are capable of performing highly selective C-H bond hydroxylation on unactivated carbons of fatty acids. livescience.ioacs.org This could be a powerful method for introducing functionality at specific positions along the carbon chain of a precursor molecule.

Lipases: Besides their natural role in ester hydrolysis and synthesis, lipases can be used for the resolution of racemic mixtures, for example, in the resolution of glycerol (B35011) acetonide esters to produce enantiomerically pure building blocks. rsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of chemicals is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. solubilityofthings.comencyclopedia.pub The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. nih.gov Catalytic reactions, such as olefin metathesis and addition reactions, are inherently more atom-economical than stoichiometric reactions like the Wittig reaction, which generates a large amount of triphenylphosphine (B44618) oxide waste. rsc.org

Catalysis: The use of catalytic instead of stoichiometric reagents reduces waste and energy consumption. zenodo.org Transition metal, organo-, and biocatalysts are all key enablers of greener synthesis. researchgate.net

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass instead of depleting fossil fuels is a key goal. kahedu.edu.in Terpenes, which are naturally occurring hydrocarbons, can be used as starting materials in reactions like cross-metathesis to build parts of the target molecule's structure. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. Biocatalytic transformations are particularly advantageous in this regard as they typically operate under mild conditions. kahedu.edu.in

Reducing Derivatives: Avoiding the use of protecting groups simplifies synthesis, reduces the number of steps, and cuts down on waste. acs.org The high selectivity of many catalytic, and especially biocatalytic, reactions can often obviate the need for protection/deprotection sequences. acs.org

Comparative Analysis of Synthetic Efficiency and Atom Economy

The efficiency of a synthetic route is not only measured by its chemical yield but also by its atom economy. A comparative analysis highlights the advantages of modern catalytic methods over classical stoichiometric approaches.

For example, consider the formation of a C=C bond. A classical Wittig reaction, while effective, suffers from very poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide byproduct. rsc.org In contrast, an olefin metathesis reaction, which is catalytic, can have a theoretical atom economy approaching 100%, depending on the substrates and the small molecule that is eliminated.

Table 2: Comparative Analysis of Synthetic Efficiency for a Hypothetical C=C Bond Formation Step

Synthetic Method Typical Reagents Key Byproducts Typical Yield Atom Economy Green Chemistry Considerations
Wittig Reaction Phosphonium ylide, Aldehyde/Ketone Triphenylphosphine oxide 60-90% Poor (~20-50%) High E-factor (large amount of waste). rsc.org
Olefin Metathesis Two alkenes, Ru-catalyst Small alkene (e.g., ethene) 70-95% Excellent (>90%) Catalytic, high atom economy, aligns with green principles. nih.gov

This analysis underscores the shift in synthetic chemistry towards methods that are not only effective in producing the desired molecule but are also efficient and environmentally responsible. The continued development of advanced catalytic methodologies will be crucial for the sustainable synthesis of this compound and other important chemical compounds.

Table 3: List of Compound Names Mentioned

Compound Name
2-hydroxy-5-cycloocten-1-one
This compound
Candida antarctica lipase B (CALB)
(R)- or (S)-8-chloro-6-hydroxy-octanoate
Citronellal
Ethyl (4Z)-8-oxo-4-octenoate
Lead tetraacetate
Methyl acrylate
Methyl 12-oxo-9-octadecynoate

Elucidation of Reaction Pathways and Transition State Analysis

There is no specific information available in the reviewed literature detailing the elucidation of reaction pathways or transition state analyses for chemical transformations involving this compound. Such studies, which would typically involve computational modeling (e.g., DFT calculations) and experimental validation to map out the energy profiles of reactions, identify transition states, and clarify the sequence of bond-forming and bond-breaking events, have not been documented for this particular compound.

Stereochemical Outcomes and Asymmetric Induction in this compound Reactivity

While broad studies on asymmetric induction for this specific molecule are not available, its derivatives have been used in reactions where stereochemical control is a key outcome.

One notable example involves a complex derivative, (2R,7R)-7-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-(tert-butoxycarbonylamino)-8-methoxy-8-oxooct-4-enoic acid , which is utilized in a Ring-Closing Metathesis (RCM) reaction. researchgate.netingentaconnect.com This transformation, facilitated by a second-generation Grubbs catalyst, selectively yields the trans isomer of the resulting cyclic product. researchgate.netingentaconnect.com This indicates that the geometry of the double bond within the octenoate backbone plays a crucial role in directing the stereochemical outcome of the cyclization, favoring the thermodynamically more stable trans configuration in the product.

Kinetic and Thermodynamic Studies of Reactions

No specific kinetic or thermodynamic data, such as reaction rate constants (k), activation energies (Ea), or changes in enthalpy (ΔH) and entropy (ΔS) for reactions involving this compound, were found in the surveyed literature. These parameters are essential for a quantitative understanding of reaction feasibility and speed but have not been reported for this compound.

Influence of Solvent and Additives on Reaction Mechanism and Selectivity

Information regarding the specific influence of different solvents or additives on the reaction mechanisms and selectivity of this compound is not documented in the available research. Studies on related transformations often show that factors such as solvent polarity, coordinating ability, and the presence of Lewis acids or other additives can significantly impact reaction pathways and stereoselectivity; however, such investigations have not been specifically published for this compound. acs.org

Chemical Transformations and Reactivity Profiles of 8 Methoxy 8 Oxooct 4 Enoate

Olefinic Transformations and Functionalizations

The C4-C5 double bond is a site of rich chemical reactivity, susceptible to addition reactions, oxidations, and cycloadditions, among other transformations.

Hydrogenation and Selective Reduction Reactions

The double bond of 8-Methoxy-8-oxooct-4-enoate and its derivatives can be selectively reduced to yield the corresponding saturated alkane, 8-Methoxy-8-oxooctanoate. This transformation is fundamental for converting the unsaturated backbone into a flexible saturated chain.

Detailed research has shown that derivatives of 8-methoxy-8-oxooct-4-enoic acid can be effectively reduced to their saturated counterparts. researchgate.net For instance, the trans-isomer of (2R,7R)-7-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-(tert-butoxycarbonylamino)-8-methoxy-8-oxooct-4-enoic acid is reduced to the corresponding octanoic acid derivative, demonstrating the accessibility of the C4-C5 double bond to reduction even in a complex molecular environment. researchgate.net

Common methods for such reductions include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. For more selective reductions, especially in the presence of other reducible functional groups, reagents like diimide (N₂H₂) are effective for reducing non-polarized, disubstituted double bonds. acs.org The reduction of a related isomer, (2R,3R,5R,6S)-2-(((R,E)-8-methoxy-8-oxooct-6-en-2-yl)oxy)-6-methyltetrahydro-2H-pyran-3,5-diyl dibenzoate, to the saturated octan-2-yl derivative further illustrates the feasibility of this transformation within the broader class of unsaturated methoxy-oxooctenoates. nih.gov

Table 1: Selective Reduction Reactions of this compound and Related Compounds

Starting Material (Isomer/Derivative)Reagent/CatalystProductReference
(2R,7R)-...-8-methoxy-8-oxooct-4-enoic acidNot specified(2R,7R)-...-8-methoxy-8-oxooctanoic acid researchgate.net
General disubstituted alkeneDiimide (N₂H₂)Saturated alkane acs.org
...-8-methoxy-8-oxooct-6-en-2-yl...Not specified...-8-methoxy-8-oxooctan-2-yl... nih.gov

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Cleavage)

The electron-rich double bond is prone to various oxidation reactions, providing pathways to introduce new oxygen-containing functional groups such as epoxides and diols, or to cleave the carbon-carbon bond entirely.

Epoxidation: The reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide, methyl 4-(oxiran-2-yl)hexanoate. This epoxide is a versatile intermediate, as its ring can be opened by various nucleophiles. The formation of an epoxide from a carbonyl ylide intermediate, which subsequently undergoes thermal rearrangement, has been observed in related systems, highlighting the role of oxiranes in the chemistry of these compounds. nih.gov

Dihydroxylation: The C4-C5 double bond can be converted into a 1,2-diol through dihydroxylation. The Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) in the presence of a chiral ligand, allows for the stereocontrolled synthesis of chiral diols. ucl.ac.uk This method is particularly effective for creating stereocenters that are crucial in the synthesis of complex natural products. ucl.ac.uk

Oxidative Cleavage: Stronger oxidizing agents can cleave the double bond. Ozonolysis (O₃) followed by a reductive or oxidative workup is a classic method to achieve this. Oxidative workup (e.g., with H₂O₂) would yield two carboxylic acid fragments, while reductive workup (e.g., with Zn or dimethyl sulfide) would produce aldehydes. Alternatively, reagents like potassium permanganate (B83412) (KMnO₄) under harsh conditions or a combination of a ruthenium catalyst and sodium periodate (B1199274) (RuCl₃/NaIO₄) can also effect this cleavage. uni-konstanz.de

Table 2: Potential Oxidation Reactions at the C4-C5 Olefin

Reaction TypeReagentsProduct Functional Group
Epoxidationm-CPBA, Peracetic acidEpoxide (Oxirane)
Syn-DihydroxylationOsO₄, NMO; or cold, dilute KMnO₄1,2-Diol (cis)
Anti-Dihydroxylation1. Peroxy acid 2. H₃O⁺1,2-Diol (trans)
Oxidative Cleavage1. O₃ 2. H₂O₂; or hot, conc. KMnO₄Carboxylic Acids
Oxidative Cleavage1. O₃ 2. Zn/H₂O or DMSAldehydes

Halogenation and Hydrohalogenation Reactions

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) across the double bond represents another fundamental transformation. These reactions would yield di- or mono-halogenated derivatives of methyl octanoate, respectively. While specific examples for this compound are not prominent in the surveyed literature, these are standard textbook reactions for alkenes. Related transformations like iodoetherification, where an iodine source and an internal nucleophile react with a double bond, have been documented for similar systems, suggesting the olefin's susceptibility to electrophilic halogen species. acs.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for ring construction. The double bond in this compound can act as a dipolarophile or dienophile, participating in various cycloaddition processes.

1,3-Dipolar Cycloadditions: This class of reactions is a key method for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org The alkene in this compound can react with 1,3-dipoles such as nitrile oxides, azides, and carbonyl ylides. wikipedia.org Research on isomers like methyl E-8-bromo-7-oxooct-2-enoate has shown its reactivity with dihydroimidazolium ylides. researchgate.netopen.ac.uk This reaction proceeds through an initial 1,3-dipolar cycloaddition, which is followed by a complex cascade of rearrangement and recyclization to form novel pyrroloquinoxaline structures. researchgate.netopen.ac.uk This demonstrates the capability of the unsaturated ester framework to participate in and trigger complex synthetic sequences. The generation of carbonyl ylides from diazo compounds in the presence of rhodium(II) catalysts can lead to intramolecular [3+2] cycloadditions with a tethered double bond, a strategy used to construct complex polycyclic systems. nih.gov

Diels-Alder Reactions: In a Diels-Alder reaction, the double bond can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. masterorganicchemistry.com As the ester group is electron-withdrawing, it activates the double bond for reactions with electron-rich dienes. In inverse-electron-demand Diels-Alder reactions, an electron-deficient diene would be used. sigmaaldrich.com The stereochemistry of the substituents on the double bond is retained in the product, making this a highly stereospecific reaction. masterorganicchemistry.com

Table 3: Cycloaddition Reactions Involving the Olefinic Bond

Reaction TypeReactant PartnerProduct Ring SystemReference (Principle/Related Compound)
1,3-Dipolar CycloadditionDihydroimidazolium ylidePyrroloquinoxaline (after rearrangement) researchgate.netopen.ac.uk
1,3-Dipolar CycloadditionCarbonyl ylideDihydrofuran derivative nih.govwikipedia.org
[4+2] Diels-AlderConjugated dieneCyclohexene derivative masterorganicchemistry.comnih.gov
Inverse-Electron-Demand Diels-AlderElectron-deficient dieneCyclohexene derivative sigmaaldrich.com

Cross-Coupling Reactions at the Olefinic Center

Modern cross-coupling reactions, typically catalyzed by palladium, offer powerful methods for C-C and C-heteroatom bond formation. mdpi.com To make the olefinic center of this compound reactive in such transformations, it would first need to be converted into a suitable precursor, such as a vinyl halide or vinyl triflate. For example, a vinyl halide derivative could participate in Suzuki couplings with boronic acids, nih.gov Sonogashira couplings with terminal alkynes, mdpi.com or Heck couplings. While direct C-H activation at an unactivated sp² carbon is a cutting-edge area of research, specific protocols for this position in this compound are not documented.

Ester Group Reactivity and Derivatization

The methyl ester at the C8 position is a key site for derivatization, allowing for modification of the molecule's terminus.

Standard transformations of the ester group include:

Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidification will hydrolyze the methyl ester to the corresponding carboxylic acid, 8-oxooct-4-enoic acid. google.com This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol, (E)-8-hydroxyoct-4-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for this transformation. uni-bayreuth.de The resulting alcohol provides another handle for further functionalization.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, allowing for the synthesis of a library of different esters.

Amidation: Direct reaction with amines to form amides is generally difficult but can be achieved with certain reagents or by first converting the ester to the more reactive acyl chloride (via the carboxylic acid).

Table 4: Reactivity and Derivatization of the Ester Group

Reaction TypeReagentsProduct Functional GroupReference (Principle/Related Compound)
Saponification/HydrolysisNaOH(aq) or LiOH(aq), then H₃O⁺Carboxylic Acid google.com
ReductionLiAlH₄ or DIBAL-HPrimary Alcohol uni-bayreuth.de
TransesterificationR'OH, H⁺ or RO⁻ catalystNew Ester-
Aminolysis/AmidationR'₂NH, heat (or via acyl chloride)Amide-

Transesterification Processes

There is no specific information available in the surveyed literature regarding the transesterification of this compound. In principle, as a methyl ester, it could undergo transesterification in the presence of an alcohol and a suitable catalyst (acidic or basic) to yield a different ester. The efficiency and outcome of such a reaction would depend on the reaction conditions and the nature of the alcohol used.

Amidation and Hydrolysis Reactions

Detailed research findings on the amidation and hydrolysis of this compound are not currently available. It is plausible that the ester functionality could react with an amine to form an amide, or undergo hydrolysis to the corresponding carboxylic acid, (E)-8-oxooct-4-enoic acid. One study mentions the hydrolysis of a related compound, methyl 8,8,8-trifluoro-5-methoxy-7-oxooct-5-enoate, which under certain conditions leads to a more complex condensation product rather than simple hydrolysis. scielo.br

Reduction to Alcohols or Aldehydes

Specific protocols for the reduction of this compound to an alcohol or aldehyde have not been described in the available literature. General methods for the reduction of esters, such as using lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H), could potentially be applied. For instance, the reduction of esters to alcohols with DIBAL-H has been mentioned in the context of synthesizing related side-chain fragments. uni-bayreuth.de

Carbonyl Reactivity and Related Transformations

No specific studies on the carbonyl reactivity of this compound were found. The ester carbonyl group is generally less reactive than a ketone or aldehyde carbonyl. Its reactivity would likely be limited to nucleophilic acyl substitution reactions as mentioned above.

Electrophilic and Nucleophilic Reactivity at Specific Sites

A detailed analysis of the electrophilic and nucleophilic reactivity at specific sites of this compound is not possible due to the lack of experimental data. The double bond at the 4-position could potentially undergo electrophilic addition reactions. The carbon atom of the ester carbonyl is an electrophilic site, while the oxygen atoms of the carbonyl and methoxy (B1213986) groups possess lone pairs and could act as nucleophilic or basic sites.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insight Beyond Routine Identification

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Advanced NMR techniques, particularly in two dimensions (2D), are indispensable for unambiguously assigning the complex spin systems within Dimethyl oct-4-enedioate and for studying its dynamic behavior.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, 2D-NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations. For a molecule like Dimethyl oct-4-enedioate, these techniques confirm the connectivity of the carbon backbone and the position of the double bond.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H scalar couplings, revealing adjacent protons. For Dimethyl oct-4-enedioate, COSY would show correlations between the olefinic protons at C4 and C5 (H-4/H-5) and their respective neighboring methylene (B1212753) protons at C3 and C6 (H-3/H-4 and H-5/H-6). Further correlations would be seen from H-3 to H-2 and from H-6 to H-7, confirming the contiguous aliphatic chain segments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the olefinic proton signals (~5.4 ppm) would correlate with the olefinic carbon signals (~129 ppm), and the methoxy (B1213986) protons (~3.7 ppm) would correlate with the methoxy carbon (~51 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton. Key correlations would include the methoxy protons (O-CH ₃) showing a correlation to the carbonyl carbon (C-1/C-8), and the protons at C-2 showing correlations to the C-1 carbonyl and to C-3 and C-4. Crucially, protons at C-3 would show a correlation to the olefinic C-5, and protons at C-6 would correlate to C-4, definitively placing the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining stereochemistry. For the C4-C5 double bond, a strong NOESY cross-peak between the H-4 and H-5 protons would be indicative of a cis (Z) geometry, whereas the absence of this correlation would suggest a trans (E) configuration.

The expected NMR data, based on analysis of closely related structures like (E)-dibenzyl oct-4-enedioate, provides a basis for these assignments. nih.gov

Table 1: Representative 2D-NMR Correlations for Dimethyl oct-4-enedioate

Proton (¹H) Signal Expected COSY Correlations Expected Key HMBC Correlations
H-2, H-7 (~2.4 ppm) H-3, H-6 C-1/C-8 (carbonyl), C-3/C-6, C-4/C-5
H-3, H-6 (~2.3 ppm) H-2/H-7, H-4/H-5 C-1/C-8, C-2/C-7, C-4/C-5
H-4, H-5 (~5.4 ppm) H-3, H-6 C-2/C-7, C-3/C-6, C-6/C-3

Solid-State NMR (SSNMR) provides atomic-level information on the structure and dynamics of molecules in the solid phase. preprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome the spectral line broadening typically seen in solids, yielding high-resolution spectra. preprints.orgnih.gov For Dimethyl oct-4-enedioate, SSNMR would be a powerful tool to study its crystalline polymorphs and conformational preferences, which are averaged out in solution. researchgate.net The analysis could reveal the precise torsion angles of the ester groups and the conformation of the aliphatic chains within the crystal lattice, information that is inaccessible by solution NMR. mdpi.com

High-Resolution Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. acs.org For Dimethyl oct-4-enedioate (C₁₀H₁₆O₄), the calculated exact mass is 200.10486 Da. An HRMS measurement confirming this mass to within a few parts per million provides unequivocal validation of the molecular formula.

Beyond formula confirmation, HRMS is a critical tool for mechanistic studies, often in conjunction with isotopic labeling. For example, to trace the metabolic fate of Dimethyl oct-4-enedioate, a version could be synthesized with ¹³C or ¹⁸O labels. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can track the labeled atoms through various metabolic products, distinguishing them from endogenous molecules. researchgate.netresearchgate.net This approach allows for the unambiguous mapping of biochemical pathways, such as hydrolysis by esterases or oxidation at the double bond. researchgate.net

X-ray Crystallography for Definitive Product Confirmation and Stereochemical Determination

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure in the solid state. dectris.comjhu.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and absolute stereochemistry.

For Dimethyl oct-4-enedioate, a successful crystal structure analysis would provide definitive proof of its constitution. researchgate.net Most importantly, it would resolve the geometry of the C4=C5 double bond as either E (trans) or Z (cis) without ambiguity. Furthermore, it would detail the conformation of the molecule in the crystalline state, showing the planarity of the ester groups and the packing arrangement of molecules within the crystal lattice. While no crystal structure for the parent compound is publicly available, structures of related molecules like dimethyl fumarate (B1241708) and other unsaturated esters have been determined, demonstrating the power of this technique. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov These methods are fast, non-destructive, and can be used to monitor reaction progress in real-time.

For Dimethyl oct-4-enedioate, the key functional groups each have distinct vibrational signatures. The most prominent feature in the IR spectrum would be the strong C=O stretching vibration of the ester groups, expected around 1730-1740 cm⁻¹. The C=C stretching of the alkene would appear around 1650 cm⁻¹, though it may be weak in the IR spectrum if the molecule is highly symmetric. The C-O single bond stretches of the ester are expected in the 1300-1100 cm⁻¹ region. In Raman spectroscopy, the C=C stretch is often strong and provides complementary information. researchgate.net

These techniques are highly effective for reaction monitoring. For instance, in a hydrogenation reaction to produce Dimethyl octanedioate, one could monitor the disappearance of the C=C stretching band. Conversely, during hydrolysis, the disappearance of the ester C=O band and the appearance of a broad O-H stretch (from the carboxylic acid) and a new C=O band at a slightly lower frequency would signal the reaction's progress.

Table 2: Key Vibrational Frequencies for Dimethyl oct-4-enedioate

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity
C=O (Ester) Stretch 1730 - 1740 Strong (IR)
C=C (Alkene) Stretch 1650 - 1670 Medium-Weak (IR), Strong (Raman)
C-O (Ester) Stretch 1100 - 1300 Strong (IR)
=C-H (Alkene) Stretch 3010 - 3040 Medium (IR)

Computational and Theoretical Studies on 8 Methoxy 8 Oxooct 4 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

There are no specific DFT studies reported for 8-Methoxy-8-oxooct-4-enoate in the reviewed literature. Such calculations would be instrumental in understanding its electronic properties, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential map. This information is crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack and its potential role in various chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Information regarding molecular dynamics simulations of this compound is not available. MD simulations would provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility, preferred shapes, and how it interacts with other molecules, such as solvents or potential reactants. Understanding these dynamics is key to predicting its physical properties and behavior in different environments.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

There is a lack of published research on the quantum chemical modeling of reaction intermediates and transition states involving this compound. This type of modeling is essential for elucidating the mechanisms of reactions in which this compound might participate. By calculating the energies and structures of transient species, chemists can map out the most likely reaction pathways and understand the factors that control reaction rates and product formation.

In Silico Screening and Design of Novel Derivatives or Catalysts

No in silico screening studies or computational design efforts focused on creating novel derivatives of this compound or developing catalysts for its reactions have been reported. Such computational approaches are vital in modern drug discovery and materials science for identifying new molecules with desired properties or for designing efficient catalysts to facilitate specific chemical transformations.

Applications of 8 Methoxy 8 Oxooct 4 Enoate in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

Initial research into the chemical compound "8-Methoxy-8-oxooct-4-enoate" has not yielded specific documented applications under this precise nomenclature in the synthesis of complex molecules. The structure of this molecule, featuring a methoxy (B1213986) ester, an internal double bond, and a terminal ester group, suggests a high potential for reactivity and functionalization, characteristic of a versatile building block in organic chemistry.

The presence of both an electron-withdrawing ester group and a nucleophilic double bond allows for a variety of potential transformations. For instance, the double bond could be a substrate for reactions such as epoxidation, dihydroxylation, or hydrogenation, leading to a range of saturated and functionalized C8 derivatives. The ester groups provide handles for hydrolysis, amidation, or transesterification, enabling the incorporation of this C8 chain into larger, more complex molecular architectures.

While direct examples for "this compound" are not available, the broader class of unsaturated esters is fundamental in the synthesis of natural products and pharmaceuticals. These compounds are known to participate in crucial carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder reactions, which are cornerstones of complex molecule synthesis. The specific placement of the double bond and ester groups in "this compound" would theoretically offer regioselective control in such transformations.

Precursor for Advanced Polymeric Materials and Bio-based Polymers

The application of "this compound" as a direct precursor for advanced polymeric materials is not explicitly detailed in currently available scientific literature. However, its chemical structure suggests significant potential in the field of polymer chemistry, particularly in the development of bio-based and specialty polymers.

Unsaturated esters are a well-established class of monomers for polymerization reactions. The internal double bond in "this compound" could potentially undergo radical or coordination polymerization to form novel polyester (B1180765) chains. The resulting polymers would possess unique properties conferred by the C8 backbone and the pendant methoxycarbonyl groups. These side chains could be further modified post-polymerization to introduce additional functionalities, tailoring the material's properties for specific applications.

The derivation of such a C8 building block from renewable resources is a key area of modern chemical research. For instance, oleochemicals derived from plant oils are often used as starting materials for the synthesis of polymer precursors. If "this compound" were to be synthesized from a bio-based source, it could contribute to the development of more sustainable and environmentally friendly polymeric materials. These bio-based polymers are sought after for applications in biodegradable plastics, advanced coatings, and biomedical devices.

Integration into Sustainable Chemical Processes and Industrial Applications

While specific industrial processes utilizing "this compound" are not documented, its potential integration into sustainable chemical processes can be inferred from its structure. The principles of green chemistry favor the use of versatile, bio-based platform molecules that can be efficiently converted into a range of valuable products.

Potential industrial applications for a compound of this nature could include its use as a green solvent, a plasticizer for polymers, or a building block for the synthesis of lubricants and surfactants. The ester functionalities, for example, are common in plasticizers that improve the flexibility and durability of materials like PVC. The unsaturated backbone could be leveraged in the production of specialty coatings and resins.

Synthesis of Fine Chemicals and Chemical Intermediates

The role of "this compound" in the synthesis of fine chemicals and other chemical intermediates is not specifically described in existing chemical literature. However, its structure as a functionalized C8 ester suggests it could serve as a valuable intermediate in the production of a variety of specialty chemicals.

Fine chemicals are complex, pure substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The transformation of a molecule like "this compound" could lead to the synthesis of various high-value products. For example, oxidation of the double bond could yield diols or epoxides, which are important intermediates in many chemical industries. The ester groups can be converted to carboxylic acids or amides, opening pathways to other classes of compounds.

The carbon chain length and the presence of unsaturation are features found in many biologically active molecules and flavor and fragrance compounds. Through a series of chemical modifications, "this compound" could hypothetically be converted into such fine chemicals. The development of efficient synthetic routes from this potential platform molecule would be a key step in realizing its utility as a chemical intermediate.

Synthesis and Reactivity of Derivatives and Analogues of 8 Methoxy 8 Oxooct 4 Enoate

Structure-Reactivity Relationships in Related Compounds

The reactivity of α,β-unsaturated esters like 8-Methoxy-8-oxooct-4-enoate is largely dictated by the interplay of the ester functionality and the carbon-carbon double bond. The electron-withdrawing nature of the methoxycarbonyl group polarizes the C=C bond, making the β-carbon susceptible to nucleophilic attack (Michael addition). The position of the double bond is critical; studies on isomers of unsaturated fatty acid esters have shown that the location of the C=C bond significantly influences combustion characteristics and reactivity. For instance, methyl non-2-enoate shows different reactivity compared to methyl non-3-enoate, which is attributed to the double bond's position affecting the formation of transition state rings in reactions. rsc.org

The nature of substituents on the carbon backbone further modulates this reactivity. In a study on aliphatic oxime derivatives used as copper chelating agents, the replacement of a hydrogen atom with methyl, amino, or hydroxyl groups progressively increased the reactivity of the functional group. researchgate.net This suggests that introducing functional groups onto the octenoate backbone of this compound could similarly tune its electronic properties and reactivity. For example, the introduction of hydroxyl or amino groups could provide additional sites for reactions or influence the reactivity of the existing double bond and ester group.

The geometry of the double bond (E/Z isomerism) also plays a crucial role in determining the reactivity of such compounds. In many cases, the spatial arrangement of substituents affects the accessibility of the reactive centers and the stability of transition states. docbrown.infostudymind.co.uk For some reactions, like certain intramolecular eliminations, the cis (Z) isomer is required for the reacting groups to be in proximity, while the trans (E) isomer is unreactive. docbrown.info Conversely, other reactions may show a preference for the E isomer due to steric factors. rsc.org

Strategies for Modifying the Carbon Skeleton and Functional Groups

A variety of synthetic strategies can be employed to modify the carbon skeleton and introduce new functional groups into analogues of this compound. These methods allow for the creation of a diverse library of related compounds for further study and application.

Chain Modification:

Olefin Metathesis: Cross-metathesis (CM) is a powerful technique for altering the carbon chain length or introducing new functional groups. unige.chuantwerpen.be For instance, the cross-metathesis of methyl oleate (B1233923) (a C18 unsaturated ester) with 3-pentenenitrile (B94367) has been studied to produce valuable α,ω-bifunctional compounds. conicet.gov.ar This strategy could be applied to this compound to either shorten or lengthen the carbon chain, or to introduce nitrile or other functional groups. Ring-closing metathesis (RCM) offers a route to cyclic analogues from appropriate diene precursors. illinois.edumdpi.com

Ozonolysis: This reaction cleaves the carbon-carbon double bond, which can be used to shorten the carbon chain and introduce carbonyl functionalities. caltech.edu For example, the ozonolysis of oleic acid produces nonanal (B32974) and azelaic acid. cdnsciencepub.com Applying this to this compound would result in cleavage at the C4=C5 bond, yielding two smaller, functionalized fragments. The reaction products can vary based on the workup conditions (reductive or oxidative). caltech.edursc.org

Functional Group Interconversion:

Double Bond Functionalization: The double bond can be converted into other functional groups. Epoxidation, followed by ring-opening, can introduce diols. thegoodscentscompany.com Hydroxylation can also be performed to add hydroxyl groups across the double bond. These new functional groups can then serve as handles for further synthetic transformations.

Ester and Carbonyl Group Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The carbonyl at the 8-position can also be a site for various reactions.

The following table summarizes yields from cross-metathesis reactions of related unsaturated esters, illustrating the feasibility of such modifications.

Investigation of Stereoisomers and Their Distinct Reactivities

The presence of the C4=C5 double bond in this compound gives rise to geometric isomers (E and Z). Furthermore, the introduction of substituents can create chiral centers, leading to enantiomers and diastereomers. The stereochemistry of these analogues can have a profound impact on their reactivity.

The synthesis of specific stereoisomers often requires stereoselective methods. For example, highly E-selective Wadsworth-Emmons reactions have been developed for the synthesis of α,β-unsaturated esters. uantwerpen.be Similarly, stereoselective routes to tri- and tetrasubstituted olefins have been achieved by the coupling of dialkylcuprates with enol phosphates derived from β-keto esters. thegoodscentscompany.com The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome.

The E and Z isomers can exhibit significantly different chemical properties and reactivity. studymind.co.uk In some cases, the thermodynamic stability differs, with the Z isomer of certain chlorohydrazones being more stable than the E isomer. cdnsciencepub.com This difference in stability can influence the equilibrium position between the isomers. More importantly, the spatial arrangement of functional groups can enable or hinder specific reaction pathways. For instance, a study on the cyclization of terpene derivatives showed a significant reactivity difference between geometric isomers, where one isomer cyclized efficiently while the other reacted very slowly. nih.gov In another example, the intramolecular elimination of water from maleic acid (the Z-isomer) is facile, whereas it is hindered in the corresponding E-isomer, fumaric acid, because the hydroxyl groups are too far apart. docbrown.info

The following table provides examples of stereoselective reactions in the synthesis of unsaturated esters, highlighting the high degree of control that can be achieved.

Design and Synthesis of Bio-Inspired Analogues for Non-Biological Applications

Drawing inspiration from natural structures, particularly fatty acids and their derivatives, provides a powerful strategy for designing novel molecules with specific functions for non-biological applications. Analogues of this compound, which shares structural features with unsaturated fatty acid esters, can be envisioned as building blocks for advanced materials.

Bio-based Polymers and Materials: Unsaturated fatty acids are key components in the synthesis of bio-based polymers. The long aliphatic chain can act as an internal plasticizer, imparting flexibility and resilience to the final material. For example, plant oil-derived monomers can be polymerized to create elastomers and self-healing materials. By analogy, derivatives of this compound could be incorporated into polymer backbones or as side chains to tune the physical properties of the resulting materials. Epoxidation of the double bond in fatty acid methyl esters is a common strategy to create reactive sites for the synthesis of bio-based epoxy resins. docbrown.info

Biolubricants: There is growing interest in developing environmentally friendly lubricants from renewable resources like vegetable oils. rsc.org The ester functionality in these molecules allows them to adhere to metal surfaces, providing good lubricity. By modifying the structure of fatty esters, for example by changing the alcohol moiety or acylating hydroxyl groups, their physical properties like melting point and viscosity can be tailored for specific lubricant applications. rsc.org

Functionalized Supports and Catalysis: Bio-inspired methods are also being used to create materials for applications in catalysis. In one study, amino acids were used in the synthesis of calcium-modified silica (B1680970) (Ca-SiO2) materials. These supports, possessing both basic and acidic sites, were then used for molybdenum oxide catalysts in the hydrodeoxygenation of palmitic acid. This demonstrates how bio-inspired approaches can be used to create functional materials for chemical transformations.

Functional Materials: The introduction of specific functional groups onto the octenoate backbone can lead to materials with unique properties. For example, incorporating photo-responsive groups like azobenzenes can lead to light-sensitive materials. Similarly, attaching fluorescent moieties can create probes for various sensing applications. The synthesis of amine-functionalized zeolitic imidazolate frameworks (ZIFs) demonstrates how post-synthetic modification can be used to introduce new functionalities for applications like CO2 capture.

The design and synthesis of these analogues leverage the chemical reactivity of the double bond and ester group, allowing for the creation of a wide range of tailored molecules for diverse non-biological applications, from advanced polymers to novel catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-Methoxy-8-oxooct-4-enoate in laboratory settings?

  • Methodological Answer: Researchers must use NIOSH/MSHA-approved respirators to prevent inhalation, wear nitrile or neoprene gloves for chemical resistance, and employ OSHA-compliant safety goggles. Lab coats and closed-toe shoes are mandatory to minimize skin exposure. Contaminated clothing should be decontaminated before reuse. Emergency showers and eyewash stations must be accessible, and spills should be neutralized with appropriate absorbents .

Q. What spectroscopic techniques are optimal for confirming the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for analyzing the methoxy and enoate groups. Infrared (IR) spectroscopy can validate carbonyl (C=O) and ester (C-O) functional groups. For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation by resolving bond lengths and angles, as demonstrated in studies of analogous oxo-ester compounds .

Q. How can synthesis of this compound be optimized for yield and purity?

  • Methodological Answer: Optimize reaction parameters such as temperature (e.g., 60–80°C for esterification), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed esterification). Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel (ethyl acetate/hexane gradients). Intermediate characterization via melting point analysis and GC-MS ensures purity .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in varying solvent systems?

  • Methodological Answer: Density Functional Theory (DFT) calculations can model solvent effects (e.g., polarizable continuum models for water vs. toluene) to predict reaction pathways and transition states. Molecular dynamics simulations assess conformational stability, while QSAR models correlate substituent effects (e.g., methoxy position) with reactivity trends. Software like Gaussian or ORCA is recommended for these analyses .

Q. How can contradictions between theoretical and experimental data on the compound’s thermal stability be resolved?

  • Methodological Answer: Perform differential scanning calorimetry (DSC) to measure decomposition temperatures experimentally. Compare results with thermogravimetric analysis (TGA) mass loss profiles. If discrepancies arise, re-evaluate computational parameters (e.g., basis sets in DFT) or test for impurities via HPLC. Replicate experiments under inert atmospheres to rule out oxidative degradation .

Q. What experimental strategies are effective for studying the compound’s role in radical-mediated reactions?

  • Methodological Answer: Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Introduce radical initiators (e.g., AIBN) under controlled temperatures and monitor reaction kinetics via UV-Vis spectroscopy. Isotopic labeling (e.g., deuterated solvents) can distinguish between hydrogen abstraction pathways. Validate mechanisms using trapping agents like TEMPO .

Q. How can enantiomeric purity of this compound derivatives be assessed during asymmetric synthesis?

  • Methodological Answer: Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis. Optical rotation measurements and circular dichroism (CD) spectroscopy provide complementary data. For absolute configuration determination, X-ray crystallography of derivatives (e.g., co-crystallized with chiral auxiliaries) is definitive .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in the compound’s biological activity assays?

  • Methodological Answer: Apply ANOVA to compare dose-response curves across replicates. Use Grubbs’ test to identify outliers in IC₅₀ values. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable. Report uncertainties with 95% confidence intervals and include raw data in supplementary materials, as emphasized in extended essay guidelines .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer: Detail all steps in a standardized format: reagent stoichiometry, solvent volumes, reaction duration, and purification methods. Include spectra (NMR, IR) with peak assignments and reference internal standards (e.g., TMS for NMR). Adhere to IUPAC nomenclature and deposit datasets in repositories like ChemRxiv for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.